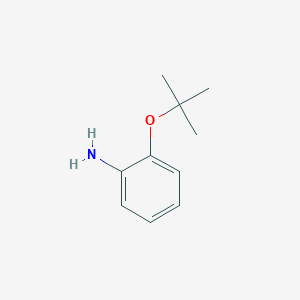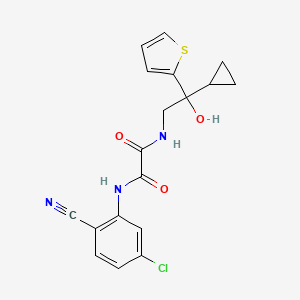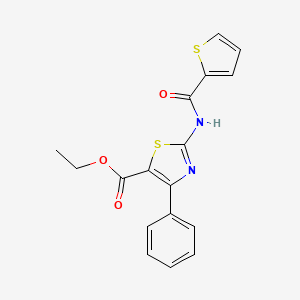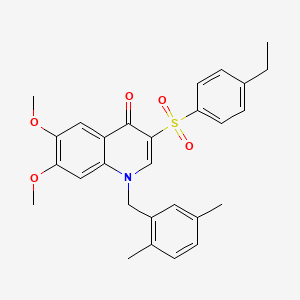
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of MDMA, a psychoactive drug commonly known as ecstasy. However, the focus of
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research into methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate, a compound synthesized from catechol, has primarily focused on its synthesis pathways, organic impurity profiling, and structural elucidation. For instance, Heather et al. (2017) aimed to ascertain synthetic pathways through the analysis of synthesized methylone, a related compound, detecting various organic impurities in the process using GC-MS and NMR spectroscopy. Their work contributes to understanding the chemical profiles of substances synthesized from catechol, including this compound, by identifying specific impurities that could serve as indicators of the synthetic routes used (Heather, Bortz, Shimmon, & McDonagh, 2017).
Applications in Material Science
In material science, the exploration of novel compounds for corrosion inhibition is a significant area of research. Hachama et al. (2016) synthesized a new benzoxazin derivative, showcasing its efficacy as a corrosion inhibitor for carbon steel in sulfuric acid solutions. This research indicates the potential application of similar compounds in protecting materials against corrosion, highlighting the broader utility of chemicals synthesized from catechol derivatives in industrial applications (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).
Biological Activities
The investigation into the biological activities of compounds derived from catechol has led to findings on their cytotoxic effects. Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, showcasing their cytotoxic effects against human hepatocellular carcinoma cells. This research illustrates the potential of such compounds in medicinal chemistry, especially in developing new therapeutics for cancer treatment (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).
Propriétés
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-4-5-6-16(19)18-13(10-17(20)21-2)12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBDZFDPWLJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

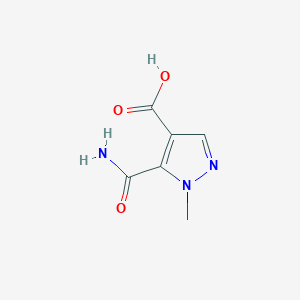
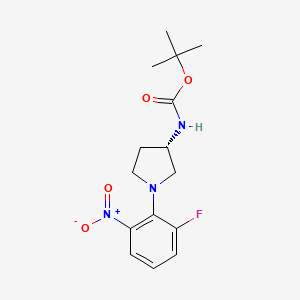
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)
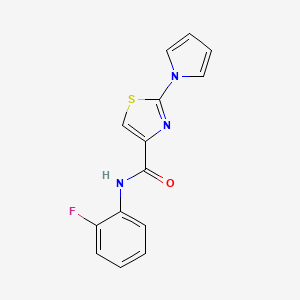
![N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2775510.png)
![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
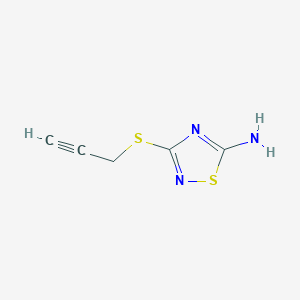
![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)
![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)
